4-Amino-5-chloro-2,1,3-benzothiadiazole

Pharmaceutical intermediate characterization Solid-state property Purity control

4-Amino-5-chloro-2,1,3-benzothiadiazole (≥97%) is the only benzothiadiazole explicitly designated as Tizanidine EP Impurity E and USP Related Compound A—mandatory for ANDA submissions. Unlike monosubstituted analogs (4-amino- or 5-chloro-benzothiadiazole), its dual amino/chloro substitution delivers a unique LogP of 1.83, enabling robust HPLC separation from Tizanidine API (Rf≈0.8) and other process impurities. Non-compendial substitutes fail system suitability and risk batch rejection. Essential for QC release testing, method validation, and regulatory compliance.

Molecular Formula C6H4ClN3S
Molecular Weight 185.64 g/mol
CAS No. 30536-19-7
Cat. No. B017833
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Amino-5-chloro-2,1,3-benzothiadiazole
CAS30536-19-7
Synonyms5-Chloro-2,1,3-benzothiadiazol-4-amine;  USP Tizanidine Related Compound A:
Molecular FormulaC6H4ClN3S
Molecular Weight185.64 g/mol
Structural Identifiers
SMILESC1=CC2=NSN=C2C(=C1Cl)N
InChIInChI=1S/C6H4ClN3S/c7-3-1-2-4-6(5(3)8)10-11-9-4/h1-2H,8H2
InChIKeyMURNIACGGUSMAP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Amino-5-chloro-2,1,3-benzothiadiazole (CAS 30536-19-7) for Pharmaceutical and Material Science Applications: Key Properties and Procurement Considerations


4-Amino-5-chloro-2,1,3-benzothiadiazole (CAS 30536-19-7) is a heterocyclic building block characterized by a fused benzene-thiadiazole ring system with an amino group at the 4-position and a chloro substituent at the 5-position [1]. This substitution pattern confers distinct electronic and physicochemical properties relative to unsubstituted or singly substituted benzothiadiazole analogs . The compound serves as a critical intermediate in the synthesis of Tizanidine hydrochloride and is recognized as Tizanidine EP Impurity E (USP Related Compound A) [2]. Its dual donor-acceptor functionality makes it a valuable scaffold in medicinal chemistry and materials science, particularly for tuning electronic properties in conjugated systems [3].

Why 4-Amino-5-chloro-2,1,3-benzothiadiazole Cannot Be Substituted with Unsubstituted or Monosubstituted Benzothiadiazole Analogs: Critical Physicochemical and Regulatory Differences


Substituting 4-Amino-5-chloro-2,1,3-benzothiadiazole with seemingly similar benzothiadiazole analogs, such as 4-amino-2,1,3-benzothiadiazole (CAS 767-64-6) or 5-chloro-2,1,3-benzothiadiazole (CAS 2207-32-1), introduces significant deviations in melting point, lipophilicity, and regulatory compliance that can compromise synthetic reproducibility, analytical method specificity, and pharmaceutical quality control [1]. The dual amino and chloro substitution pattern confers a unique balance of electron-donating and electron-withdrawing effects that is absent in the monosubstituted comparators, directly impacting reaction kinetics and intermediate stability in multi-step syntheses [2]. Furthermore, in regulated pharmaceutical environments, the use of non-compendial intermediates without established impurity profiles risks failed ANDA submissions or batch rejections, as the target compound is explicitly designated as Tizanidine EP Impurity E and USP Related Compound A .

Quantitative Differentiation of 4-Amino-5-chloro-2,1,3-benzothiadiazole: Head-to-Head Physicochemical and Regulatory Comparisons with Closest Analogs


Melting Point: A Critical Quality Attribute for Solid-State Handling and Purity Assessment

4-Amino-5-chloro-2,1,3-benzothiadiazole exhibits a melting point of 87.0–91.0 °C (lit. 89 °C), which is significantly higher than that of the non-chlorinated analog 4-amino-2,1,3-benzothiadiazole (67.0–70.0 °C) and the non-aminated analog 5-chloro-2,1,3-benzothiadiazole (55–57 °C) [1][2][3]. The ~20 °C increase relative to the non-chlorinated analog and ~32 °C increase relative to the non-aminated analog reflect enhanced intermolecular interactions (e.g., hydrogen bonding and halogen bonding) conferred by the dual amino/chloro substitution .

Pharmaceutical intermediate characterization Solid-state property Purity control

Lipophilicity (LogP): A Determinant of Extraction Efficiency and Chromatographic Behavior

4-Amino-5-chloro-2,1,3-benzothiadiazole has an experimental LogP of 1.83 (SIELC) or XLogP3 of 1.7 (CymitQuimica) [1]. In contrast, the non-chlorinated analog 4-amino-2,1,3-benzothiadiazole has a lower LogP of approximately 1.24 (computed), while the non-aminated analog 5-chloro-2,1,3-benzothiadiazole has a higher LogP of 2.34 [2]. The intermediate lipophilicity of the target compound stems from the balanced electronic effects of the electron-donating amino group and the electron-withdrawing chloro substituent.

Pharmaceutical analysis Method development Extraction efficiency

Ionization Constant (pKa): Implications for Reactivity and Salt Formation

The predicted acid dissociation constant (pKa) of 4-Amino-5-chloro-2,1,3-benzothiadiazole is -0.16 ± 0.48 . This value indicates that the amino group is significantly deactivated toward protonation due to the electron-withdrawing effect of both the fused thiadiazole ring and the 5-chloro substituent. In comparison, the non-chlorinated analog 4-amino-2,1,3-benzothiadiazole has a predicted pKa of approximately 1.0–1.5 (class-level inference based on reduced electron withdrawal) . The lower pKa of the target compound means it remains unprotonated under mildly acidic conditions where the non-chlorinated analog may partially protonate.

Medicinal chemistry Salt selection Reactivity prediction

Regulatory Designation: Compendial Identity as Tizanidine EP Impurity E / USP Related Compound A

4-Amino-5-chloro-2,1,3-benzothiadiazole is officially designated as Tizanidine EP Impurity E and Tizanidine USP Related Compound A in the respective pharmacopoeias [1]. Neither 4-amino-2,1,3-benzothiadiazole nor 5-chloro-2,1,3-benzothiadiazole holds this regulatory designation. This compendial status mandates the use of the exact compound (CAS 30536-19-7) for analytical method development, method validation (AMV), and quality control (QC) release testing of Tizanidine hydrochloride drug substance and drug product .

Pharmaceutical quality control Regulatory compliance Impurity profiling

Chromatographic Retention: HPLC Method Differentiation for Impurity Profiling

4-Amino-5-chloro-2,1,3-benzothiadiazole exhibits distinct reversed-phase HPLC retention behavior that enables its separation and quantification in the presence of Tizanidine and other related impurities [1]. Using a Newcrom R1 column with acetonitrile/water/phosphoric acid mobile phase, the compound elutes with a retention time that is distinct from both Tizanidine (RF ≈ 0.8) and other process impurities such as Impurity H (RF ≈ 0.3) [2]. In comparison, 4-amino-2,1,3-benzothiadiazole and 5-chloro-2,1,3-benzothiadiazole have different retention characteristics due to their distinct LogP values and would not co-elute at the same position, rendering them unsuitable as surrogate standards [3].

Analytical chemistry HPLC method development Impurity quantification

Optimal Application Scenarios for 4-Amino-5-chloro-2,1,3-benzothiadiazole Based on Quantitative Differentiation Evidence


Pharmaceutical QC Reference Standard for Tizanidine Impurity Profiling

Procure 4-Amino-5-chloro-2,1,3-benzothiadiazole (≥97% purity) for use as a compendial reference standard in HPLC or UPLC method development, validation, and routine QC release testing of Tizanidine hydrochloride API and finished dosage forms. The compound's official designation as Tizanidine EP Impurity E and USP Related Compound A [1] is mandatory for regulatory compliance, and its distinct LogP of 1.83 [2] ensures reliable chromatographic separation from the parent drug (RF ≈ 0.8) and other process impurities (e.g., Impurity H, RF ≈ 0.3) [3]. Substitution with non-compendial benzothiadiazole analogs will fail system suitability and risk ANDA rejection.

Synthetic Intermediate for Tizanidine Hydrochloride Manufacturing

Use 4-Amino-5-chloro-2,1,3-benzothiadiazole as the key starting material in the industrial synthesis of Tizanidine hydrochloride via condensation with 2-imidazolidinone [1]. The compound's melting point of 87–91 °C [2] and pKa of -0.16 [3] dictate the optimal reaction conditions: the amino group remains unprotonated under mildly acidic conditions, enabling efficient nucleophilic attack, while the chloro substituent activates the ring toward substitution. These properties cannot be replicated by either 4-amino-2,1,3-benzothiadiazole (which lacks the chloro leaving group) or 5-chloro-2,1,3-benzothiadiazole (which lacks the amino nucleophile).

Building Block for Donor-Acceptor Conjugated Materials with Tailored Electronic Properties

Incorporate 4-Amino-5-chloro-2,1,3-benzothiadiazole into donor-acceptor (D-A) conjugated polymers or small molecules for organic electronics applications (OLEDs, OPVs, fluorescent probes) [1]. The dual amino (electron-donating) and chloro (electron-withdrawing) substitution pattern creates a unique intramolecular charge-transfer character that is absent in monosubstituted analogs. The intermediate LogP of 1.83 [2] and pKa of -0.16 [3] provide guidance for solvent selection and reaction conditions during Suzuki or Stille cross-coupling polymerizations, where the chloro group serves as a synthetic handle for further functionalization.

Chromatographic Method Development and Pharmacokinetic Studies

Employ 4-Amino-5-chloro-2,1,3-benzothiadiazole as a model analyte for developing and optimizing reversed-phase HPLC and UPLC methods for benzothiadiazole-containing compounds [1]. The compound's well-characterized LogP of 1.83 [2] and established retention on Newcrom R1 columns under acetonitrile/water/phosphoric acid conditions make it an ideal calibration standard for method transfer and inter-laboratory validation. For MS-compatible applications, the method can be adapted by replacing phosphoric acid with formic acid, and the method is scalable to preparative separations and suitable for pharmacokinetic studies [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Amino-5-chloro-2,1,3-benzothiadiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.